molecular formula C23H23ClN4O2 B2721539 N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203247-82-8

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2721539
CAS No.: 1203247-82-8
M. Wt: 422.91
InChI Key: DDSITFQXNCKUEI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1203247-82-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C23H23ClN4O2 and a molecular weight of 422.91 g/mol, this piperidine-carboxamide derivative features a distinct pyridazine core, a scaffold of significant interest in medicinal chemistry for its potential biological activity . The compound's mechanism of action and primary research applications are investigated within the context of oncology and signal transduction. Research into similar compounds highlights the pyridazine scaffold's relevance in developing inhibitors for various therapeutic targets, such as protein kinases and ion channels . For instance, pyridazine-based molecules are actively explored as inhibitors of proteins like anoctamin 6, a calcium-activated ion channel, and as novel kinase inhibitors . Furthermore, the structural elements present in this compound, including the chloromethoxyphenyl and phenylpyridazine groups, are commonly featured in molecules studied for their anti-cancer properties and their ability to modulate key cellular signaling pathways . This product is intended for research purposes only and is not approved for human or animal consumption. Researchers can avail themselves of various pack sizes to suit their experimental requirements .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-30-21-9-7-18(24)15-20(21)25-23(29)17-11-13-28(14-12-17)22-10-8-19(26-27-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSITFQXNCKUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Substitution Reactions: The phenylpyridazinyl and chloromethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling the substituted piperidine with the phenylpyridazinyl moiety under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, focusing on substituent variations, synthesis yields, and physicochemical properties.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Features
Target: N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 5-chloro-2-methoxyphenyl; 6-phenylpyridazin-3-yl 436.93 Not reported Pyridazine core may confer unique electronic properties; high molecular complexity.
Compound 1: 1-{1-[(1,1′-biphenyl)-3-yl]ethyl}-N-[(2-methoxypyridin-4-yl)methyl]piperidine-4-carboxamide Piperidine-4-carboxamide Biphenyl-3-yl; 2-methoxypyridin-4-ylmethyl 430.20 47% Biphenyl group enhances lipophilicity; moderate yield.
Compound 4: 1-(1-(5-chloro-2-methoxyphenyl)ethyl)-N-((2-methoxypyridin-4-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide 5-chloro-2-methoxyphenyl; 2-methoxypyridin-4-ylmethyl ~435 (estimated) 82% High synthesis yield; dual methoxy groups may improve solubility.
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalen-1-yl; 2-methoxypyridin-4-ylmethyl ~438 (estimated) Not reported Naphthyl group increases aromatic surface area; explored for SARS-CoV-2 inhibition.
BI81695: N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide Piperidine-4-methyldiamide Pyridin-2-yl; thiophen-2-ylmethyl 358.46 Not reported Thiophene and diamide backbone may alter pharmacokinetics.

Key Structural and Functional Insights

Core Modifications: The pyridazine ring in the target compound (vs. Substituent Effects:

  • The 5-chloro-2-methoxyphenyl group (shared with Compound 4) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may balance solubility and target binding .

Synthesis Efficiency: Compound 4 achieved an 82% yield, the highest among analogs, likely due to optimized reductive amination conditions using Ti(OiPr)₄ and NaBH₄ .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the compound’s biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular characteristics of this compound are summarized below:

PropertyValue
Molecular FormulaC24H25ClN4O2
Molecular Weight436.94 g/mol
IUPAC NameThis compound
LogP4.7297
Polar Surface Area54.65 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that it may act as an inhibitor or modulator of specific pathways involved in cell signaling and metabolism. For instance, the compound's structure allows it to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .

Biological Activity and Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effective bactericidal action .
  • Cytotoxicity : The compound has shown potential cytotoxic effects against cancer cell lines. In a study involving human cancer cell lines, it was observed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by modulating cholinergic signaling pathways. Its action on α7 nAChRs suggests a role in enhancing cognitive function and potentially aiding in conditions such as Alzheimer's disease .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µM, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Study : In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 20 to 30 µM, demonstrating effective inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

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